D-Mannose-UL-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

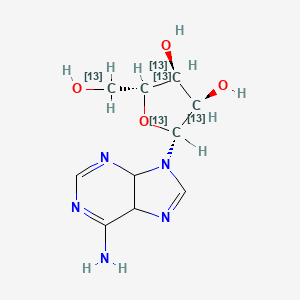

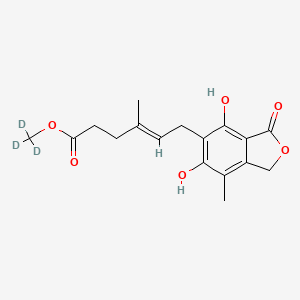

D-Mannose-UL-13C6 is a useful research compound. Its molecular formula is ¹³C₆H₁₂O₆ and its molecular weight is 186.11. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Production and Physiological Benefits

Recent studies emphasize the significance of D-Mannose in the biological and physiological context. It is known for its sweetness, low-calorie profile, and non-toxic nature, making it widely used in food, medicine, cosmetic, and food-additive industries. Additionally, D-Mannose exhibits various physiological benefits, including support for the immune system, potential benefits for diabetes mellitus, intestinal diseases, and urinary tract infections. It serves as a starting material for synthesizing immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol. The demand for D-Mannose has led to research on its biological production to meet industrial requirements, highlighting the limitations of chemical synthesis and plant extraction methods (Hao Wu, Wenli Zhang, W. Mu, 2019).

Immunoregulatory Functions

D-Mannose's role in immunology has been a subject of interest. A study demonstrated that supraphysiological levels of D-Mannose, achievable through dietary supplementation, suppressed immunopathology in mouse models of autoimmune diabetes and airway inflammation. It increased the proportion of regulatory T cells, stimulating Treg cell differentiation in human and mouse cells by promoting TGF-β activation. This activation was mediated by upregulation of integrin αvβ8 and reactive oxygen species generated by increased fatty acid oxidation, suggesting a previously unrecognized immunoregulatory function of D-Mannose with potential clinical applications for immunopathology (Dunfang Zhang, C. Chia, X. Jiao, et al., 2017).

Mechanism of Action

Target of Action

D-Mannose-UL-13C6, a labeled form of D-Mannose, primarily targets uropathogenic Escherichia coli . These bacteria invade urothelial cells and form quiescent bacterial reservoirs, leading to urinary tract infections (UTIs) .

Mode of Action

This compound interacts with its targets by inhibiting bacterial adhesion to the urothelium . This anti-adhesive effect prevents the bacteria from invading urothelial cells, thereby managing UTIs .

Biochemical Pathways

This compound plays an important role in human metabolism, particularly in the glycosylation of specific proteins . Glycosylation is a critical biochemical pathway that involves the addition of a carbohydrate to a protein. This process affects protein function, including protein folding, distribution, stability, and activity .

Result of Action

The primary result of this compound’s action is the prevention of UTIs . By inhibiting bacterial adhesion to the urothelium, it prevents the formation of bacterial reservoirs that lead to UTIs . This can help manage recurrent UTIs, particularly in adult women who are most commonly affected .

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis of D-Mannose-UL-13C6 can be achieved through a multi-step process involving the conversion of glucose to D-Mannose followed by isotopic labeling with 13C6. The key steps involve protection of the hydroxyl groups, oxidation of the primary alcohol, isomerization of the resulting aldehyde, and reduction to form the desired labeled sugar.", "Starting Materials": [ "Glucose", "Methanol", "Acetic anhydride", "Sodium borohydride", "Sodium periodate", "Sodium sulfate", "Potassium carbonate", "Sulfuric acid" ], "Reaction": [ "Protection of the hydroxyl groups using acetic anhydride and sulfuric acid to form the diacetate derivative of glucose.", "Oxidation of the primary alcohol using sodium periodate to form the aldehyde derivative.", "Isomerization of the resulting aldehyde using methanol and sulfuric acid to form D-Mannose.", "Reduction of the aldehyde using sodium borohydride to form D-Mannitol.", "Isotopic labeling of D-Mannitol with 13C6 using potassium carbonate and 13C-labeled methanol to form D-Mannose-UL-13C6." ] } | |

CAS No. |

287100-74-7 |

Molecular Formula |

¹³C₆H₁₂O₆ |

Molecular Weight |

186.11 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)